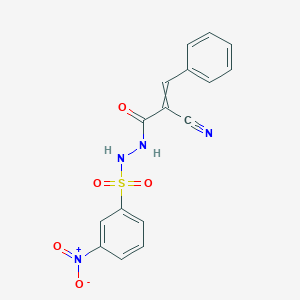

2-cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide

Description

2-Cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide is a hydrazide derivative characterized by a cyano group, a 3-nitrobenzenesulfonyl moiety, and a phenylpropene backbone. These compounds are typically synthesized via condensation reactions between cyanoacetohydrazide precursors and carbonyl-containing reagents (e.g., aldehydes or ketones) under green conditions using L-proline as a reusable organocatalyst . Key structural features include:

- Reactive sites: The cyano group and hydrazide moiety enable participation in heterocyclic ring formation (e.g., pyrazoles, pyridines) .

Propriétés

IUPAC Name |

2-cyano-N'-(3-nitrophenyl)sulfonyl-3-phenylprop-2-enehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O5S/c17-11-13(9-12-5-2-1-3-6-12)16(21)18-19-26(24,25)15-8-4-7-14(10-15)20(22)23/h1-10,19H,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKYPVHVXMZCQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide, with the CAS number 722463-22-1, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C16H12N4O5S

- Molar Mass : 372.36 g/mol

- Density : 1.472 g/cm³ (predicted)

- pKa : 6.35 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C16H12N4O5S |

| Molar Mass | 372.36 g/mol |

| Density | 1.472 g/cm³ |

| pKa | 6.35 |

Biological Activity Overview

The biological activity of 2-cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide has been investigated in various contexts, particularly in relation to its anti-inflammatory properties and potential as an NLRP3 inflammasome inhibitor.

Research indicates that compounds similar to 2-cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide may inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). This inhibition can lead to a reduction in inflammation and potential therapeutic effects in diseases characterized by excessive inflammatory responses .

Case Studies and Research Findings

- NLRP3 Inflammasome Inhibition : A study highlighted the discovery of N-cyano sulfoximineurea derivatives as potent inhibitors of the NLRP3 inflammasome, with some analogues showing IC50 values as low as 7 nM. These compounds demonstrated significant efficacy in reducing IL-1β levels in vivo, suggesting that structural modifications similar to those seen in 2-cyano-N'-(3-nitrobenzenesulfonyl)-3-phenylprop-2-enehydrazide could enhance anti-inflammatory activity .

- In Vitro Studies : In vitro assays have shown that compounds with similar structures can modulate cytokine production, including reductions in nitrite and IL-1β levels in macrophage cultures, indicating potential applications in treating inflammatory diseases .

- Pharmacokinetic Properties : The pharmacokinetic profiles of related compounds have been assessed, revealing favorable drug-like properties such as molecular weight and lipophilicity, which are crucial for oral bioavailability and therapeutic efficacy .

Comparaison Avec Des Composés Similaires

Substituent Variations and Electronic Effects

The 3-nitrobenzenesulfonyl group distinguishes the target compound from similar hydrazides. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electrophilicity at the hydrazide nitrogen, facilitating nucleophilic attacks in heterocycle formation .

- Heteroaromatic substituents (e.g., furan, pyridine) modulate solubility and π-stacking interactions, critical for crystallinity and bioactivity .

Reactivity in Heterocycle Formation

The cyano and hydrazide groups enable diverse heterocyclic syntheses. Comparisons with analogues:

Structural Influence :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.